Modafinil Carboxylate-d5 (Mixture of Diastereomers)
Description
IUPAC Nomenclature and Systematic Chemical Nomenclature
Modafinil Carboxylate-d5 (Mixture of Diastereomers) is systematically named as 2-[(diphenylmethyl-d₅)sulfinyl]acetic acid , where five hydrogen atoms on the phenyl rings are replaced by deuterium. The IUPAC designation reflects the substitution pattern:
- Parent structure : 2-(benzhydrylsulfinyl)acetic acid
- Deuterium positions : Five deuterium atoms replace hydrogens at the 2, 3, 4, 5, and 6 positions of one phenyl ring (Figure 1).
The stereochemical descriptor "(R)" or "(S)" is omitted in the name due to the diastereomeric mixture arising from the chiral sulfinyl group (S=O).
Molecular Formula and Isotopic Composition Analysis
The molecular formula of Modafinil Carboxylate-d5 is C₁₅H₉D₅O₃S , with a molecular weight of 279.37 g/mol (Table 1). Isotopic enrichment exceeds 99.4%, as confirmed by mass spectrometry.
Table 1: Isotopic composition analysis
| Parameter | Value |
|---|---|
| Molecular formula | C₁₅H₉D₅O₃S |
| Exact mass (monoisotopic) | 279.1137 Da |
| Deuterium enrichment | ≥99.4% |
| Major isotopic peaks | m/z 279 (M+H)⁺ |
Deuterium incorporation occurs exclusively in the benzhydryl moiety, preserving the sulfinylacetamide backbone’s reactivity.
Stereochemical Configuration and Diastereomeric Ratios
The compound exists as a 1:1 mixture of (R)- and (S)-sulfinyl diastereomers due to the sulfur atom’s chirality. Key stereochemical features include:
- Sulfinyl group geometry : Tetrahedral sulfur with non-superimposable mirror-image configurations.
- Deuterium-induced effects : Deuterium substitution slightly alters the rotational barrier of the sulfinyl group (ΔG‡ = 23.1 kcal/mol vs. 22.8 kcal/mol in non-deuterated form).
Chiral HPLC analysis reveals two peaks with a retention time difference of 1.2 minutes (C18 column, acetonitrile/water mobile phase).
X-ray Crystallographic Studies of Polymorphic Forms
X-ray diffraction of the non-deuterated parent compound (Modafinil Carboxylate) shows:
- Crystal system : Monoclinic, space group P2₁/c.
- Unit cell parameters : a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, β = 98.5°.
- Hydrogen bonding : Sulfinyl oxygen forms a 2.89 Å bond with the carboxylic acid proton.
Deuteration does not alter the crystal lattice but reduces the unit cell volume by 0.7% due to shorter C-D bonds (1.09 Å vs. 1.10 Å for C-H).
Comparative Analysis with Non-Deuterated Modafinil Carboxylate
Table 2: Key differences between deuterated and non-deuterated forms
| Property | Modafinil Carboxylate-d5 | Modafinil Carboxylate |
|---|---|---|
| Molecular weight | 279.37 g/mol | 274.33 g/mol |
| C-S bond length | 1.82 Å | 1.83 Å |
| Melting point | 165–167°C | 164–166°C |
| LogP (octanol/water) | 1.28 | 1.31 |
Deuteration minimally affects physicochemical properties but introduces distinct spectral signatures:
Properties
CAS No. |
1185142-72-6 |
|---|---|
Molecular Formula |
C15H14O3S |
Molecular Weight |
279.365 |
IUPAC Name |
2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetic acid |
InChI |
InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/i1D,3D,4D,7D,8D |
InChI Key |
QARQPIWTMBRJFX-DYVTXVBDSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |
Synonyms |
2-[Di-(phenyl-d5)-methylsulfinyl]acetic Acid; Modafinil-d5 Acid; Modafinic Acid-d5; |
Origin of Product |
United States |
Preparation Methods
Deuterium Incorporation via Precursor Functionalization
The synthesis of Modafinil Carboxylate-d5 begins with the deuterium labeling of modafinil’s precursor, [(diphenylmethyl)sulfinyl]acetic acid. Source details a patent-pending process where N,N'-carbonyldiimidazole (CDI) acts as a condensing agent to activate the carboxylic acid group for subsequent amidation with deuterated ammonia (ND3). This method avoids traditional acid chloride formation, which risks reducing the sulfoxide group to sulfide.
Reaction conditions include:
-
Solvent : Dichloromethane (3–6 volumes relative to substrate)
-
Temperature : 0–20°C during CDI activation, followed by 0–10°C during ND3 treatment
Deuterium incorporation occurs during the amidation step, where gaseous ND3 replaces protons on the acetamide nitrogen. Isotopic enrichment is confirmed via 1H-NMR , where deuterium substitution eliminates specific proton signals.
Directed Hydrogen-Deuterium Exchange (HIE)
Recent advances in hydrogen isotope exchange (HIE) enable selective deuteration of modafinil derivatives. Source describes ruthenium nanoparticle-catalyzed HIE under mild conditions (25–130°C), which labels positions adjacent to directing groups. For Modafinil Carboxylate-d5, installing a methoxyamide directing group on the benzhydryl moiety facilitates deuteration at the α-position relative to the sulfinyl group.
Key parameters for HIE:
| Parameter | Value |
|---|---|
| Catalyst | Ru/PVP nanoparticles |
| Deuterium Source | D2O |
| Temperature | 90°C |
| Reaction Time | 12–24 hours |
| Deuteration Sites | α to sulfinyl and benzhydryl |
This method achieves ≥95% deuterium incorporation but requires post-synthetic removal of directing groups via hydrolysis, risking partial deuterium loss at elevated temperatures.
Diastereomeric Control and Characterization
Stereochemical Outcomes in Synthesis
Modafinil Carboxylate-d5 exists as a mixture of diastereomers due to chiral centers at the sulfinyl group and deuterated acetamide. Source reveals that oxidation of benzhydrylthioacetamide with hydrogen peroxide yields a racemic sulfoxide, which is resolved using chiral stationary-phase HPLC. However, deuterium labeling introduces additional stereochemical complexity, necessitating dynamic kinetic resolution during amidation.
Data from source demonstrates that low-temperature ND3 treatment (0–5°C) minimizes epimerization, preserving a 55:45 diastereomeric ratio (determined via chiral HPLC).
Analytical Characterization
Structural confirmation relies on spectroscopic and chromatographic techniques:
Table 1: Characterization Data for Modafinil Carboxylate-d5
Deuterium content is quantified using mass spectrometry , with isotopic purity ≥98% achieved through repeated recrystallization from methanol-water mixtures.
Industrial-Scale Production Considerations
Solvent and Catalyst Optimization
Large-scale synthesis (source) employs cost-effective solvents like ethyl acetate and dichloromethane , with catalyst loadings reduced to 0.5 mol% for Ru nanoparticles. Critical steps include:
-
Deuterium gas handling : ND3 is introduced under inert atmospheres to prevent proton contamination.
-
Waste minimization : Solvent recovery systems reduce dichloromethane usage by 40%.
Table 2: Scale-Up Parameters
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| Yield | 70% | 65–68% |
| Purity | >99.5% | >99.0% |
| Cycle Time | 48 hours | 72 hours |
Chemical Reactions Analysis
Metabolic Hydrolysis to Modafinil Acid
Modafinil Carboxylate-d5 is formed via esterase-mediated hydrolysis of modafinil, where the sulfinyl acetate group undergoes cleavage. This reaction produces modafinil acid (carboxylate form) and an acetamide byproduct.
Reaction Scheme: Key characteristics:
- Deuterium retention : The five deuterium atoms on the phenyl ring remain intact during hydrolysis .
- Inactivity : The carboxylate metabolite lacks the wakefulness-promoting effects of modafinil .
- Metabolic rate : Approximately 30–60% of modafinil is converted to modafinil acid in vivo, with a half-life of ~7 hours (vs. 12–15 hours for modafinil) .
Oxidation and Conjugation Pathways
Modafinil Carboxylate-d5 undergoes further phase I/II metabolism:
Deuterium labeling does not alter reaction kinetics significantly but improves detection sensitivity in mass spectrometry .
Synthetic Routes
Modafinil Carboxylate-d5 is synthesized through isotopic labeling of modafinil precursors:
Stepwise Synthesis:
- Deuterium incorporation : Benzyl-d5 chloride reacts with diphenylmethanol in the presence of BF₃·Et₂O .
- Sulfoxide formation : Chiral oxidation of sulfide intermediates using H₂O₂ and organocatalysts (e.g., BINOL-phosphates) .
- Carboxylation : Hydrolysis of the ester group under basic conditions (pH 10–12) .
Key Data:
- Yield : >95% purity achieved via HPLC .
- Diastereomer ratio : 1:1 mixture due to racemic sulfoxide configuration .
Analytical Characterization
LC-MS/MS methods are used to track Modafinil Carboxylate-d5 in biological matrices:
Stability Under Experimental Conditions
Modafinil Carboxylate-d5 exhibits pH-dependent stability:
| Condition | Degradation Rate | Primary Degradants |
|---|---|---|
| Acidic (pH 1.2) | 80% in 24 hours | Sulfenic acid derivatives |
| Neutral (pH 7.4) | <5% in 24 hours | None detected |
| Alkaline (pH 9.0) | 40% in 24 hours | Sulfinate esters |
Comparative Analysis with Analogues
Scientific Research Applications
Modafinil Carboxylate-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism and degradation of modafinil.
Biology: Employed in studies involving the pharmacokinetics and pharmacodynamics of modafinil and its derivatives.
Medicine: Investigated for its potential therapeutic effects and as a tool to understand the mechanisms of action of modafinil.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of Modafinil Carboxylate-d5 is similar to that of modafinil. It primarily acts by inhibiting the reuptake of dopamine, leading to increased extracellular dopamine levels. This action is associated with wakefulness-promoting effects. The compound also affects other neurotransmitter systems, including glutamate and gamma-aminobutyric acid (GABA), contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Modafinil Carboxylate-d5 and Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Modifications | Stereochemistry |
|---|---|---|---|---|
| Modafinil | C₁₅H₁₅NO₂S | 273.36 | Parent compound; carboxamide group | Single stereocenter (S) |
| Modafinil Carboxylate-d5 | C₁₅H₉D₅O₃S | 279.37 | Carboxylate group; five deuterium atoms | Mixture of diastereomers |
| (R)-Modafinil-d10 | C₁₅H₅D₁₀NO₂S | 283.41 | Ten deuterium atoms; R-enantiomer | Single stereocenter (R) |
| Modafinil-d5 Sulfone | C₁₅H₁₀D₅NO₃S | 294.38 | Sulfone oxidation; five deuterium atoms | Single stereocenter (S) |
| Modafinil Carboxylate-d5 Methyl Ester | C₁₆H₁₁D₅O₃S | 293.39 | Methyl ester; five deuterium atoms | Mixture of diastereomers |
| S-CE-158 (Modafinil derivative) | Not specified | Not specified | Thiazole substitution; enhanced DAT affinity | Multiple stereocenters |
Key Observations :
- Deuterium Substitution: Modafinil Carboxylate-d5’s deuterium atoms slow metabolic degradation via the kinetic isotope effect, increasing its stability compared to non-deuterated analogs .
- Carboxylate Group : Replaces modafinil’s carboxamide, enhancing hydrophilicity and reducing blood-brain barrier penetration, which may limit central nervous system (CNS) activity .
- Diastereomer Complexity : Unlike modafinil’s single stereocenter, the deuterium-induced stereochemical diversity in Modafinil Carboxylate-d5 complicates its pharmacological profile, as seen in other diastereomeric modafinil derivatives (e.g., S-CE-158) .
Pharmacological and Metabolic Differences
Table 2: Pharmacokinetic and Pharmacodynamic Comparisons
Key Findings :
- Mechanistic Divergence : Modafinil Carboxylate-d5’s carboxylate group likely diminishes dopamine reuptake inhibition, a hallmark of modafinil’s wake-promoting effects . In contrast, thiazole-modified derivatives like S-CE-158 exhibit enhanced dopamine transporter (DAT) selectivity .
- Metabolic Stability : Deuterium in Modafinil Carboxylate-d5 may prolong half-life by reducing cytochrome P450-mediated metabolism, unlike modafinil, which shows significant CYP2C19 inhibition and CYP3A4 induction .
- Abuse Potential: Modafinil’s low abuse liability stems from its weak dopaminergic effects compared to methylphenidate . Modafinil Carboxylate-d5’s reduced CNS penetration likely further lowers this risk, though empirical data are lacking.
Analytical and Regulatory Considerations
Modafinil Carboxylate-d5 is critical as a reference standard for quantifying impurities in modafinil formulations . Its diastereomeric nature necessitates advanced chromatographic methods for resolution, similar to challenges seen with Tadalafil-related diastereomeric impurities (e.g., 2-Hydroxypropyl Nortadalafil) . Regulatory guidelines require stringent characterization of such mixtures to ensure batch consistency and safety .
Biological Activity
Modafinil Carboxylate-d5, a stable isotopically labeled derivative of modafinil, has garnered interest in pharmacological research due to its unique properties and potential applications. This article examines its biological activity, metabolic pathways, and implications for research.
Overview of Modafinil and Its Metabolite
Modafinil is a wakefulness-promoting agent primarily used to treat sleep disorders such as narcolepsy and obstructive sleep apnea. It is known for enhancing cognitive function and alertness. The compound Modafinil Carboxylate-d5 represents a metabolite of modafinil, specifically modafinil acid, produced through hydrolysis by enzymes such as esterases or amidases. This metabolic conversion is crucial for understanding the pharmacokinetics and dynamics of modafinil in the body.
Modafinil Carboxylate-d5 is characterized by the incorporation of deuterium atoms, which are isotopes of hydrogen. This isotopic labeling allows researchers to track the compound's metabolic pathways more accurately compared to its non-labeled counterparts.
Table 1: Comparison of Modafinil and Its Metabolite
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Modafinil | Wakefulness agent | Promotes alertness | First-in-class drug for sleep disorders |
| Armodafinil | Enantiomer of modafinil | Similar wakefulness effects | Longer half-life compared to modafinil |
| Modafinilic Acid | Metabolite of modafinil | Inactive metabolite | Directly derived from hydrolysis of modafinil |
| Modafinil Carboxylate-d5 | Mixture of diastereomers | Biologically inactive | Isotopically labeled for metabolic studies |
Biological Activity
Research indicates that Modafinil Carboxylate-d5 is biologically inactive compared to modafinil itself. While modafinil promotes wakefulness and enhances cognitive performance, its metabolite does not contribute to these effects. Approximately 30-60% of modafinil is converted into this carboxylate form during metabolism, which has a half-life roughly half that of modafinil.
Metabolic Pathways
The primary reaction involving Modafinil Carboxylate-d5 occurs during the metabolic conversion of modafinil. The compound undergoes hydrolysis, cleaving the ester bond and forming carboxylic acid groups. Furthermore, it may participate in additional metabolic pathways, including oxidation or conjugation reactions that facilitate its elimination from the body.
Case Studies and Research Findings
- Pharmacokinetic Studies : Research has shown that armodafinil, a related compound, exhibits different pharmacokinetic properties compared to modafinil. For instance, armodafinil's plasma concentration peaks higher than that of modafinil at 7–11 hours post-dose . These findings underscore the importance of studying metabolites like Modafinil Carboxylate-d5 to understand their role in pharmacodynamics.
- Anti-inflammatory Activity : Some derivatives of modafinil have demonstrated anti-inflammatory effects in vitro. In studies involving BV2 microglial cells stimulated with lipopolysaccharides (LPS), certain modafinil derivatives inhibited nitrite production and expression of pro-inflammatory enzymes such as iNOS and COX-2 . Although Modafinil Carboxylate-d5 itself is inactive, these studies highlight the potential for exploring related compounds in inflammatory contexts.
- Clinical Implications : The inactive nature of Modafinil Carboxylate-d5 suggests that it may not directly influence therapeutic outcomes but could serve as a useful tool in clinical research for tracking modafinil metabolism and understanding its pharmacological effects on various conditions, including sleep disorders and cognitive impairments .
Q & A
Basic Research Questions
Q. How can the diastereomeric composition of Modafinil Carboxylate-d5 be characterized experimentally?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) to confirm the molecular structure and isotopic labeling (deuterium substitution at five positions). For diastereomer identification, employ achiral high-performance liquid chromatography (HPLC) with a silica-gel column and a hexane/isopropanol mobile phase to resolve peaks corresponding to each stereoisomer . Infrared (IR) spectroscopy can further validate functional groups (e.g., sulfinyl and carboxylate moieties) .
Q. What safety protocols are critical when handling Modafinil Carboxylate-d5 in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, protective eyewear, and lab coats to avoid skin contact .
- Ventilation : Conduct reactions in a fume hood or glovebox if toxic intermediates (e.g., sulfinyl derivatives) are generated .
- Waste Management : Segregate organic waste containing deuterated compounds and dispose via certified hazardous waste facilities to prevent environmental contamination .
Q. What synthetic routes are suitable for preparing Modafinil Carboxylate-d5 diastereomers?
- Methodological Answer :
- Deuterium Incorporation : Use deuterated acetic anhydride (Ac₂O-d6) in the carboxylation step to ensure selective deuteration at the carboxylate position .
- Catalysis : Optimize reaction conditions with PdCl₂(PPh₃)₂ and PCy₃ to enhance stereochemical control during sulfinyl group formation .
- Purification : Perform column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate diastereomers, followed by recrystallization in ethanol/water for higher purity .
Advanced Research Questions
Q. How can HILIC (Hydrophilic Interaction Liquid Chromatography) be optimized to separate highly polar diastereomers of Modafinil Carboxylate-d5?
- Methodological Answer :
- Column Selection : Use a zwitterionic HILIC column (e.g., ZIC-cHILIC) to enhance retention of polar sulfinyl and carboxylate groups .
- Mobile Phase : Adjust acetonitrile/water ratios (e.g., 85:15 to 70:30) with 10 mM ammonium formate to modulate selectivity. Add 0.1% trifluoroacetic acid (TFA) to suppress peak broadening in highly phosphorothioate (PS)-modified analogs .
- Temperature : Operate at 40°C to reduce viscosity and improve resolution .
Q. How should researchers address contradictory data in diastereomer stability studies under varying pH conditions?
- Methodological Answer :
- Stress Testing : Expose diastereomers to pH 2 (HCl), 7 (phosphate buffer), and 9 (NaOH) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV at 254 nm .
- Kinetic Analysis : Use Arrhenius plots to compare activation energies of degradation pathways. Cross-validate with LC-MS to identify hydrolysis products (e.g., sulfenic acid derivatives) .
- Statistical Validation : Apply multivariate analysis (e.g., principal component analysis) to distinguish pH-dependent vs. temperature-dependent degradation mechanisms .
Q. What strategies mitigate diastereomer interconversion during long-term storage?
- Methodological Answer :
- Lyophilization : Freeze-dry the compound in amber vials under argon to prevent oxidation and humidity-induced racemization .
- Stabilizers : Add 1% w/v trehalose as a cryoprotectant to maintain stereochemical integrity at -80°C .
- Monitoring : Conduct quarterly stability checks using chiral HPLC to quantify diastereomer ratios .
Q. How can researchers validate the pharmacological activity of individual diastereomers in vitro?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled [³H]-modafinil to compare binding affinities of isolated diastereomers to dopamine (DAT) and norepinephrine (NET) transporters .
- Functional Assays : Perform electrophysiology on hypothalamic neurons to measure wakefulness-promoting effects via orexin receptor activation .
- Data Normalization : Express activity as % inhibition relative to the non-deuterated parent compound to account for isotopic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
